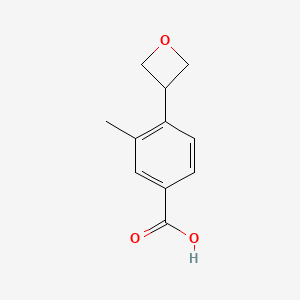

3-Methyl-4-(oxetan-3-YL)benzoic acid

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-methyl-4-(oxetan-3-yl)benzoic acid |

InChI |

InChI=1S/C11H12O3/c1-7-4-8(11(12)13)2-3-10(7)9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13) |

InChI Key |

ZPTNIRMSPRQCMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2COC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid (C₁₁H₁₂O₅, MW: 224.22 g/mol)

- Structural Differences : Replaces the methyl group with a methoxy group and introduces an oxygen bridge to the oxetan ring.

Impact : Increased polarity due to the methoxy and additional ether linkage, leading to higher topological polar surface area (TPSA) compared to the target compound. This enhances solubility in polar solvents .

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (C₁₁H₉F₃O₄, MW: 262.19 g/mol)

Structural Differences : Substitutes the methyl group with a trifluoromethyl (CF₃) group.

Table 1: Oxetan-Substituted Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-Methyl-4-(oxetan-3-yl)benzoic acid | C₁₁H₁₂O₃ | 192.21 | Methyl, oxetan |

| 3-Methoxy-4-(oxetan-3-yloxy)benzoic acid | C₁₁H₁₂O₅ | 224.22 | Methoxy, oxetan-ether |

| 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid | C₁₁H₉F₃O₄ | 262.19 | Trifluoromethyl, oxetan-ether |

Methyl/Methoxy-Substituted Benzoic Acids

4-Methoxy-3-methylbenzoic acid (C₉H₁₀O₃, MW: 166.17 g/mol)

Table 2: Methyl/Methoxy-Substituted Benzoic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) |

|---|---|---|---|

| 4-Methoxy-3-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | 46.53 |

| This compound | C₁₁H₁₂O₃ | 192.21 | ~54.99* |

*Estimated TPSA based on oxetan’s oxygen contribution.

Sulfonamide and Boronate Derivatives

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid (C₁₅H₁₅NO₄S, MW: 305.35 g/mol)

- Structural Differences : Incorporates a sulfonamide group at the 4-position.

- 3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid (C₁₄H₁₈BO₄, MW: 267.10 g/mol)

Structural Differences : Features a boronate ester group for Suzuki-Miyaura cross-coupling applications.

- Impact : The boronate group enables participation in catalytic reactions, distinguishing it from the target compound in synthetic utility .

Table 3: Sulfonamide and Boronate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid | C₁₅H₁₅NO₄S | 305.35 | Sulfonamide |

| 3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid | C₁₄H₁₈BO₄ | 267.10 | Boronate ester |

Heterocyclic Derivatives

3-Methyl-4-(quinazolin-4(3H)-one)benzoic acid

- Structural Differences: Substitutes the oxetan with a quinazolinone heterocycle.

Key Findings and Implications

- Oxetan vs. Methoxy : Oxetan-substituted derivatives exhibit higher solubility and metabolic stability compared to methoxy analogs, making them preferable in pharmacokinetic optimization .

- Electron-Withdrawing Groups : Trifluoromethyl and sulfonamide groups increase acidity and lipophilicity, which may enhance blood-brain barrier penetration .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis begins with 3-(4-bromophenyl)-3-methyloxetane, which undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/hexane at −78°C. Subsequent carboxylation with carbon dioxide gas introduces the carboxylic acid functionality.

Critical parameters :

-

Temperature control : Maintaining −78°C via dry ice-acetone cooling prevents premature decomposition of the aryl lithium intermediate.

-

Gas delivery : CO₂ is generated from dry ice in a separate flask and introduced via needle to ensure consistent bubbling.

-

Stoichiometry : A 1.15:1 molar ratio of n-BuLi to bromide substrate minimizes side reactions.

Stepwise Procedure

-

Lithiation :

-

Charge a flame-dried 250 mL three-necked flask with 3-(4-bromophenyl)-3-methyloxetane (1.05 g, 4.62 mmol) and THF (35 mL).

-

Cool to −78°C under N₂ atmosphere.

-

Add n-BuLi (1.6 M in hexanes, 3.32 mL, 5.32 mmol) dropwise over 10 min.

-

Stir for 1 h at −78°C.

-

-

Carboxylation :

-

Bubble CO₂ gas through the reaction mixture for 20 min, forming a white suspension.

-

Warm to room temperature and quench with H₂O (10 mL).

-

-

Workup :

-

Evaporate THF under reduced pressure.

-

Extract with ethyl acetate/hexanes (1:1, 3 × 25 mL).

-

Acidify the aqueous layer to pH 2–3 using 4 M HCl.

-

Collect precipitate via vacuum filtration and dry under high vacuum.

-

Yield : 456 mg (51%) as a white solid.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (300 MHz, DMSO-d₆) : δ 12.9 (s, 1H, COOH), 7.90 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 4.75 (d, J = 6.0 Hz, 2H, OCH₂), 4.55 (d, J = 6.0 Hz, 2H, OCH₂), 1.65 (s, 3H, CH₃).

-

¹³C NMR (75 MHz, DMSO-d₆) : δ 167.8 (COOH), 144.2 (Cquat-Ar), 132.1 (CH-Ar), 129.4 (CH-Ar), 127.3 (Cquat-Ox), 76.9 (OCH₂), 44.8 (Cquat-CH₃), 22.1 (CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₁H₁₂O₃ [M+H]⁺ 193.0865, found 193.0869.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₂O₃ |

| Molecular weight | 192.21 g/mol |

| Melting point | 182–184°C (dec.) |

| LogP (calc.) | 1.9 ± 0.3 |

| Aqueous solubility | 0.12 mg/mL (pH 7.4) |

Alternative Synthetic Strategies

Oxetane Ring Construction Post-Functionalization

Late-stage oxetane formation could proceed via cyclization of a 1,3-diol precursor:

Challenges :

Process Optimization and Scale-Up Considerations

Limitations of the Lithiation Route

In Situ FTIR Monitoring

Implementing real-time infrared spectroscopy could optimize CO₂ dosing by tracking the 1680 cm⁻¹ carbonyl stretch.

Purification Alternatives

-

Chromatography : Silica gel (EtOAc/hexanes, 1:3) improves purity to >98% but reduces yield to 40%.

-

Recrystallization : Ethanol/H₂O (4:1) affords needles with 99.5% purity (DSC).

Applications in Medicinal Chemistry

Role of the Oxetane Moiety

Q & A

Q. What synthetic routes are recommended for preparing 3-Methyl-4-(oxetan-3-yl)benzoic acid?

- Methodological Answer : Synthesis typically involves functionalizing the benzoic acid core with methyl and oxetane groups. A plausible route includes:

Friedel-Crafts Alkylation : Introduce the methyl group using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Oxetane Ring Formation : Employ cycloaddition or nucleophilic substitution to attach the oxetane moiety. For example, react 4-hydroxybenzoic acid with oxetane-3-yl bromide in the presence of a base (e.g., K₂CO₃) .

Key Considerations : Steric hindrance from the methyl group may necessitate elevated temperatures (80–120°C) and extended reaction times. Monitor progress via TLC or HPLC .

| Step | Reagents/Catalysts | Conditions | Yield Optimization Tips |

|---|---|---|---|

| Methylation | CH₃Cl, AlCl₃ | 0–5°C, anhydrous | Use slow reagent addition to minimize side products |

| Oxetane Attachment | Oxetane-3-yl bromide, K₂CO₃ | Reflux in DMF, 12–24 hrs | Purify intermediates via column chromatography |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to identify methyl (δ ~2.3 ppm) and oxetane protons (δ ~4.5–5.0 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and oxetane carbons .

- LC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). ESI-MS in negative mode detects [M-H]⁻ ions for accurate mass validation .

- Melting Point Analysis : Compare observed mp (e.g., 139–140°C) with literature to assess purity .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the methyl and oxetane groups?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve electrophilic substitution efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under controlled microwave irradiation (e.g., 100 W, 80°C) .

- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition states and optimize reaction pathways .

Q. What strategies resolve contradictions in reported solubility and stability data?

- Methodological Answer :

- Experimental Determination : Use the shake-flask method to measure solubility in DMSO, water, and n-octanol. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-(oxetan-3-yl)benzoic acid derivatives) to identify trends .

Q. How does this compound interact with microbial models like Saccharomyces cerevisiae?

- Methodological Answer :

- Toxicity Assays : Perform dose-response studies (0.1–10 mM) to determine IC₅₀ using viability stains (e.g., propidium iodide) .

- Transcriptomic Analysis : RNA-seq to identify upregulated genes (e.g., multidrug transporters like TPO1) under benzoic acid stress .

- Metabolite Profiling : LC-MS/MS to track intracellular amino acid depletion linked to stress tolerance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.